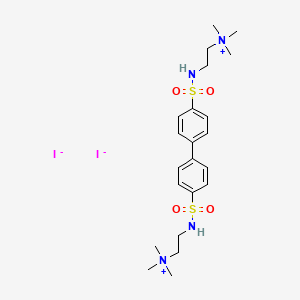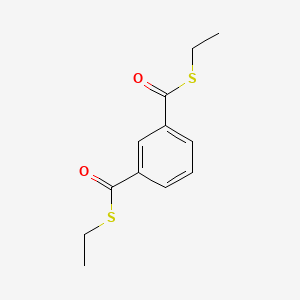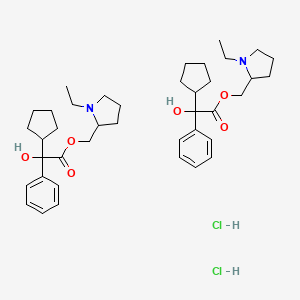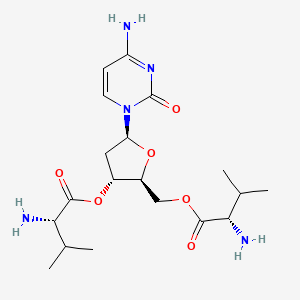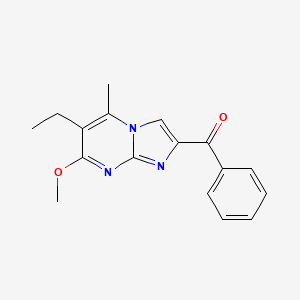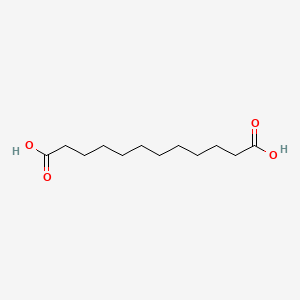
Dodecanedioic acid
Übersicht
Beschreibung
Dodecanedioic acid (DDA) is a dicarboxylic acid with the formula (CH2)10(CO2H)2 . It is a colorless crystalline solid and is highly useful to the chemical industry as a versatile precursor for producing the polyamide nylon-6,12 . It is used in antiseptics, top-grade coatings, painting materials, corrosion inhibitors, surfactants, and polymers .
Molecular Structure Analysis
The molecular formula of Dodecanedioic acid is C12H22O4 . Its average mass is 230.301 Da and its monoisotopic mass is 230.151810 Da .Chemical Reactions Analysis
The raw material conversion rate of the oxidation reaction in DDA synthesis is 100.6%, and the proportion distribution of solid products is as follows: dodecanedioic acid accounts for 94.3%, undecanedioic acid accounts for 5.1%, sebacic acid accounts for 0.5%, and others account for less than 0.1% .Physical And Chemical Properties Analysis
Dodecanedioic acid is a colorless crystalline solid with a melting point of 129°C . It is used as an intermediate for plasticizers, lubricants, and adhesives . It exhibits excellent chemical resistance, mechanical strength, and thermal stability .Wissenschaftliche Forschungsanwendungen
Biosynthesis
DDA has a great synthetic value and a huge industrial market demand . A sustainable, eco-friendly, and efficient process is desired for Dodecanedioic acid production . A multi-enzymatic cascade was designed and constructed for the production of DDA from linoleic acid based on the lipoxygenase pathway in plants . This process achieved the highest space time yield for DDA production among the current artificial multi-enzymatic routes derived from the LOX-pathway .
Precursor for Polyamides
DDA is highly useful to the chemical industry as a versatile precursor for producing the polyamide nylon-6,12 . This polyamide is used for many technical applications, such as heat and chemical-resistant sheaths .
Intermediate for Plasticizers
DDA is used as an intermediate for plasticizers . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity.
Lubricants and Adhesives
DDA also serves as an intermediate for lubricants and adhesives . Lubricants reduce friction between surfaces, while adhesives are substances used for binding materials together.
Antiseptics
DDA is used in antiseptics . Antiseptics are antimicrobial substances that are applied to living tissue/skin to reduce the possibility of infection, sepsis, or putrefaction.
Top-grade Coatings and Painting Materials
DDA is used in top-grade coatings and painting materials . These materials provide a layer that protects the underlying material from environmental conditions.
Corrosion Inhibitor
DDA is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.
Surfactant
Lastly, DDA finds application as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Safety and Hazards
Dodecanedioic acid can cause skin and eye irritation . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation can cause respiratory tract irritation and can produce delayed pulmonary edema . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Zukünftige Richtungen
Due to the increasing industrial demand for green chemicals and renewable products, alternative bio-based production routes for Dodecanedioic acid are being explored . For example, low-cost plant-oil derivatives are being tested in whole-cell biotransformation by Candida tropicalis . This represents a promising approach to realize sustainable, bio-based, efficient processes .
Wirkmechanismus
Target of Action
Dodecanedioic acid (DDDA) is a dicarboxylic acid that primarily targets the lipoxygenase pathway in plants . The compound interacts with several enzymes, including lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an unidentified double-bond reductase in E. coli . These enzymes play a crucial role in the conversion of linoleic acid to DDDA .
Mode of Action
DDDA’s mode of action involves a multi-enzymatic cascade. The lipoxygenase initiates the cascade by oxidizing linoleic acid, followed by the action of hydroperoxide lyase, which cleaves the hydroperoxide to an aldehyde . This aldehyde is then converted to a carboxylic acid by aldehyde dehydrogenase . The unidentified double-bond reductase in E. coli further processes the product . This cascade results in the conversion of linoleic acid to DDDA .
Biochemical Pathways
The biochemical pathway affected by DDDA is the lipoxygenase pathway in plants . This pathway is crucial for the production of DDDA from linoleic acid . The downstream effects include the production of DDDA, which can be used in various applications ranging from polymers to materials .
Pharmacokinetics
The pharmacokinetics of DDDA were investigated in male Wistar rats through intravenous bolus injection . DDDA exhibited a large volume of distribution (~0.5 l/kg body weight) with rapid clearance from plasma (0.42 min-1) . The nonesterified form of DDDA had a very small volume of distribution (~0.04 l/kg body weight) and a tissue uptake with a maximal transport rate of 0.636 mM/min .
Result of Action
The result of DDDA’s action is the production of DDDA from linoleic acid . This compound has a significant synthetic value and finds a variety of applications ranging from polymers to materials . In type 2 diabetic patients, DDDA demonstrated that IV infusion helps to maintain normal blood sugar and energy levels without increasing the blood glucose load in the process .
Action Environment
The action of DDDA is influenced by environmental factors. Spillage is unlikely to penetrate the soil, and the product evaporates slowly . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53037-60-8, 31352-39-3 (di-hydrochloride salt) | |
| Record name | Dodecanedioic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53037-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027297 | |
| Record name | Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Hawley], Solid | |
| Record name | Dodecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dodecanedioic acid | |
CAS RN |
693-23-2 | |
| Record name | Dodecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978YU42Q6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-132 °C, 127 - 129 °C | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dodecanedioic acid?
A1: Dodecanedioic acid has the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol.
Q2: Is there spectroscopic data available for dodecanedioic acid?
A2: Yes, various spectroscopic techniques have been employed to characterize dodecanedioic acid. Studies have utilized Fourier transform infrared (FTIR) spectroscopy to confirm the presence of ester bonding in polymers containing dodecanedioic acid. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to elucidate low-molecular-weight reaction products formed during the synthesis of dodecanedioic acid-containing polythioesters. []
Q3: How does the structure of the alcohol affect the lubricity of dodecanedioic acid-based esters?
A4: The lubricity of dodecanedioic acid-based esters is significantly influenced by the structure of the alcohol used in their synthesis. Branched alcohols, when reacted with dodecanedioic acid, result in esters with lower pour points compared to their linear counterparts with the same carbon number. [] This is attributed to the steric hindrance imposed by the branched structure, disrupting efficient packing and lowering the temperature at which the ester transitions from a liquid to a solid state.
Q4: Can you elaborate on the stability of poly(xylitol-dodecanedioic acid) (PXDDA)?
A5: PXDDA exhibits controllable degradation rates depending on its composition. Increasing the molar ratio of dodecanedioic acid during synthesis leads to slower degradation of the resulting polymer. [] This control over degradation kinetics makes PXDDA a promising material for applications like drug delivery, where controlled release profiles are essential.
Q5: How is dodecanedioic acid used in the synthesis of nylon?
A6: Dodecanedioic acid is a crucial monomer in the production of nylon 1212. This bio-based nylon is synthesized through a multi-step process involving the nitrilation of dodecanedioic acid to dodecanedioic nitrile, followed by amination to yield dodecanedioic amine. [] Neutralization of dodecanedioic acid and dodecanedioic amine produces the nylon 1212 salt, which undergoes polymerization to form the final nylon 1212 polymer. []
Q6: Have computational approaches been used to study dodecanedioic acid?
A7: Yes, computational modeling has been employed to analyze the pharmacokinetics of dodecanedioic acid in humans. A nonlinear compartmental model, incorporating saturable transport from the gut to plasma and albumin binding, was developed to describe the compound's kinetics. [] This model, parameterized using data from human subjects, provides valuable insights into the absorption, distribution, and elimination of dodecanedioic acid.
Q7: How does the esterification of dodecanedioic acid impact its insulinotropic activity?
A8: The esterification of dodecanedioic acid enhances its insulin-releasing effect compared to the unesterified form. [] Studies have shown that the dimethyl esters of dodecanedioic acid and azelaic acid exhibit a more pronounced insulinotropic action in isolated rat pancreatic islets. [] While the exact mechanism behind this enhanced activity remains unclear, it underscores the impact of structural modifications on the biological activity of dodecanedioic acid derivatives.
Q8: Are there challenges associated with the crystallization of dodecanedioic acid during production?
A9: Yes, refining dodecanedioic acid from microbial synthesis presents challenges, including low purity, broad crystal size distribution, and significant agglomeration. [] To address these issues, a novel pneumatically agitated crystallizer has been developed, employing gassing crystallization for dodecanedioic acid refinement. [] This method has shown promise in improving both the purity and morphological characteristics of the final dodecanedioic acid crystals.
Q9: What is known about the pharmacokinetics of dodecanedioic acid in humans?
A10: Studies in healthy volunteers have shown that after intravenous administration, dodecanedioic acid exhibits a rapid plasma clearance rate and minimal urinary excretion. [] Analysis of its kinetics revealed a large volume of distribution for the triglyceride form, which is rapidly hydrolyzed to the free acid. [] The free acid, in turn, displays a small volume of distribution and a carrier-limited tissue uptake mechanism. [] These characteristics make dodecanedioic acid a potential candidate for use in parenteral nutrition formulations.
Q10: How is dodecanedioic acid metabolized in the body?
A11: Dodecanedioic acid is metabolized through β-oxidation, a process similar to fatty acid metabolism. [] This pathway involves the breakdown of the fatty acid chain into two-carbon units, which enter the Krebs cycle for energy production. Studies in rats have shown that the β-oxidation of dodecanedioic acid is enhanced by clofibrate, a drug known to induce peroxisomal proliferation. [] This suggests that peroxisomes, organelles involved in fatty acid metabolism, play a role in dodecanedioic acid catabolism.
Q11: Does dodecanedioic acid affect glucose metabolism?
A12: Yes, administration of dodecanedioic acid has been shown to influence glucose metabolism. In both healthy individuals and those with non-insulin-dependent diabetes mellitus (NIDDM), dodecanedioic acid infusion leads to a reduction in whole-body glucose uptake. [] This effect is more pronounced in individuals with NIDDM. [] This suggests that dodecanedioic acid may compete with glucose as an energy substrate, potentially offering benefits in managing hyperglycemia in diabetic patients.
Q12: Has dodecanedioic acid shown efficacy in any in vitro models?
A13: Yes, dodecanedioic acid has demonstrated beneficial effects in fibroblast cell models of very long-chain acyl-CoA dehydrogenase deficiency (VLCADD). [] This genetic disorder disrupts fatty acid oxidation, leading to energy deficiency and accumulation of toxic metabolites. Supplementation with dodecanedioic acid in VLCADD fibroblasts replenishes Krebs cycle intermediates, suggesting its potential as an anaplerotic therapy for VLCADD. []
Q13: Has dodecanedioic acid been evaluated in clinical trials?
A14: While dodecanedioic acid has not progressed to large-scale clinical trials, preliminary investigations in humans have been conducted. These studies have primarily focused on its pharmacokinetic properties and metabolic effects after intravenous administration in healthy volunteers and individuals with NIDDM. [, ]
Q14: How is dodecanedioic acid typically quantified?
A15: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying dodecanedioic acid in various biological matrices, including plasma and urine. [, ] This method offers high sensitivity and specificity, allowing for accurate determination of dodecanedioic acid levels in pharmacokinetic and metabolic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

